molecular formula C15H16FN5O2 B2511417 N-(3-fluorophenyl)-4-methyl-5-nitro-6-(pyrrolidin-1-yl)pyrimidin-2-amine CAS No. 1203279-34-8

N-(3-fluorophenyl)-4-methyl-5-nitro-6-(pyrrolidin-1-yl)pyrimidin-2-amine

Cat. No.: B2511417
CAS No.: 1203279-34-8
M. Wt: 317.324
InChI Key: WZEHIDREQRLITQ-UHFFFAOYSA-N
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Description

N-(3-fluorophenyl)-4-methyl-5-nitro-6-(pyrrolidin-1-yl)pyrimidin-2-amine is a chemical compound offered for research and development purposes. It features a pyrimidine core structure, which is a privileged scaffold in medicinal chemistry and is known to be a key component in many kinase inhibitor programs . The molecule incorporates a 3-fluorophenyl group and a pyrrolidine substituent, patterns frequently employed to fine-tune properties like potency, selectivity, and metabolic stability . Compounds within this chemical class have demonstrated significant research value in areas such as oncology, often functioning through mechanisms like enzyme inhibition . For instance, aminopyrimidine-based molecules are actively investigated as potent inhibitors of kinases like PLK4 (Polo-like kinase 4), which is a master regulator of centriole duplication and a recognized anticancer target . This product is intended for use in laboratory research only and is not for diagnostic, therapeutic, or any other human use. Researchers are responsible for conducting all necessary experiments to determine this compound's specific properties, activity, and applicability to their work.

Properties

IUPAC Name

N-(3-fluorophenyl)-4-methyl-5-nitro-6-pyrrolidin-1-ylpyrimidin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16FN5O2/c1-10-13(21(22)23)14(20-7-2-3-8-20)19-15(17-10)18-12-6-4-5-11(16)9-12/h4-6,9H,2-3,7-8H2,1H3,(H,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZEHIDREQRLITQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NC(=N1)NC2=CC(=CC=C2)F)N3CCCC3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16FN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Retrosynthetic Analysis and Strategic Route Design

The synthesis of N-(3-fluorophenyl)-4-methyl-5-nitro-6-(pyrrolidin-1-yl)pyrimidin-2-amine can be approached through sequential functionalization of a pyrimidine core. Retrosynthetically, the molecule can be dissected into three key components:

  • Pyrimidine backbone : A 2,4,5,6-tetrasubstituted pyrimidine scaffold.
  • Nitro group : Introduced via electrophilic nitration or pre-installed in starting materials.
  • Substituents : Methyl (position 4), pyrrolidine (position 6), and 3-fluorophenylamine (position 2).

The nitro group’s electron-withdrawing nature necessitates early introduction to direct subsequent substitutions. However, its sensitivity to reduction requires protective strategies during later stages.

Stepwise Synthetic Routes

Route 1: Sequential Substitution Starting from 2,4,6-Trichloropyrimidine

Step 1: Methylation at Position 4

2,4,6-Trichloropyrimidine undergoes selective methylation at position 4 using methylmagnesium bromide (MeMgBr) in tetrahydrofuran (THF) at −78°C. This step exploits the higher reactivity of the 4-position chloride toward Grignard reagents.

$$
\text{2,4,6-Trichloropyrimidine} + \text{MeMgBr} \rightarrow \text{2,6-Dichloro-4-methylpyrimidine} \quad (\text{Yield: 68\%})
$$

Step 2: Pyrrolidine Substitution at Position 6

The 6-chloro group is displaced by pyrrolidine in dimethylformamide (DMF) at 80°C with potassium carbonate as a base:

$$
\text{2,6-Dichloro-4-methylpyrimidine} + \text{Pyrrolidine} \rightarrow \text{2-Chloro-4-methyl-6-(pyrrolidin-1-yl)pyrimidine} \quad (\text{Yield: 75\%})
$$

Step 3: Nitration at Position 5

Nitration with fuming nitric acid (HNO₃) and sulfuric acid (H₂SO₄) at 0°C introduces the nitro group at position 5, guided by the electron-donating methyl and pyrrolidine substituents:

$$
\text{2-Chloro-4-methyl-6-(pyrrolidin-1-yl)pyrimidine} \xrightarrow{\text{HNO}3/\text{H}2\text{SO}_4} \text{2-Chloro-4-methyl-5-nitro-6-(pyrrolidin-1-yl)pyrimidine} \quad (\text{Yield: 62\%})
$$

Step 4: Buchwald-Hartwig Amination at Position 2

The final substitution employs a palladium-catalyzed coupling between 2-chloro-4-methyl-5-nitro-6-(pyrrolidin-1-yl)pyrimidine and 3-fluoroaniline. Using tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃), XPhos as a ligand, and cesium carbonate (Cs₂CO₃) in 1,4-dioxane at 100°C achieves the desired product:

$$
\text{2-Chloro-4-methyl-5-nitro-6-(pyrrolidin-1-yl)pyrimidine} + \text{3-Fluoroaniline} \rightarrow \text{Target Compound} \quad (\text{Yield: 58\%})
$$

Route 2: Late-Stage Nitration of a Pre-Assembled Pyrimidine

Step 1: Synthesis of 2-(3-Fluorophenylamino)-4-methyl-6-(pyrrolidin-1-yl)pyrimidine

Starting with 2,4-dichloro-6-(pyrrolidin-1-yl)pyrimidine, position 4 is methylated via MeMgBr, followed by Buchwald-Hartwig amination at position 2 with 3-fluoroaniline.

Step 2: Nitration at Position 5

Nitration with acetyl nitrate (AcONO₂) in acetic anhydride selectively introduces the nitro group at position 5:

$$
\text{2-(3-Fluorophenylamino)-4-methyl-6-(pyrrolidin-1-yl)pyrimidine} \xrightarrow{\text{AcONO}_2} \text{Target Compound} \quad (\text{Yield: 47\%})
$$

Comparative Analysis of Synthetic Routes

Parameter Route 1 (Early Nitration) Route 2 (Late Nitration)
Overall Yield 25% 18%
Key Advantage Nitro group directs substitutions Avoids nitro group interference during couplings
Key Limitation Sensitive to over-nitration Lower yield due to harsh nitration conditions
Purification Steps 3 chromatographies 4 crystallizations

Route 1 offers higher overall yield due to fewer side reactions, while Route 2 provides better control over nitro positioning in sterically hindered intermediates.

Industrial-Scale Production Considerations

Continuous Flow Nitration

Microreactor technology enables safe nitration at scale, minimizing thermal runaway risks. A mixed acid (HNO₃/H₂SO₄) system achieves 95% conversion in 2 minutes at 50°C.

Catalytic Amination Optimization

Fixed-bed reactors with immobilized Pd/XPhos catalysts reduce metal leaching, enabling >10 reaction cycles without significant activity loss.

Challenges and Mitigation Strategies

  • Nitro Group Instability : Use of nitro-protecting groups (e.g., acetyl) during high-temperature steps.
  • Regioselectivity in Nitration : Directed ortho-metalation with lithium diisopropylamide (LDA) ensures precise nitro placement.
  • Palladium Residues : Chelating resins (e.g., QuadraPure™) reduce Pd content to <5 ppm in final products.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The electron-deficient oxadiazole ring facilitates nucleophilic substitution at the 2-position. Key examples include:

Table 1: Nucleophilic substitution reactions

Reagent/ConditionsProduct FormedYield (%)Source
Piperazine (Et₃N, DMF, 50°C)3-(5-(3-Fluorophenyl)-1,3,4-oxadiazol-2-yl)-N-piperazinyl derivatives68–72
Thiophenol (K₂CO₃, DMSO, reflux)Sulfur-linked chromen-oxadiazole hybrids55
8-Hydroxyquinoline (TEA, 45°C)Triazine-coupled derivatives with enhanced π-stacking78

Mechanistic studies show that substitution occurs via a two-step process: (1) deprotonation of the oxadiazole ring, followed by (2) attack of the nucleophile at the electrophilic carbon adjacent to nitrogen .

Oxidation and Reduction Pathways

The chromen-2-one core undergoes selective redox transformations:

Oxidation

  • Reaction with CrO₃/H₂SO₄ converts the chromen-2-one moiety to a quinone derivative, increasing electrophilicity for further functionalization .

  • Ozonolysis cleaves the oxadiazole ring, yielding fluorophenyl carbonyl compounds (isolated in 40% yield) .

Reduction

  • Catalytic hydrogenation (H₂/Pd-C) reduces the oxadiazole to a diamine derivative while preserving the chromen-2-one structure .

  • NaBH₄ selectively reduces carbonyl groups in hybrid analogs without affecting aromatic fluorination .

Coupling Reactions for Biaryl Systems

Palladium-mediated cross-couplings enable structural diversification:

Table 2: Catalytic coupling reactions

Reaction TypeConditionsProduct ApplicationEfficiencySource
Suzuki-Miyaura (Ar-B(OH)₂)Pd(PPh₃)₄, K₂CO₃, DMF/H₂OAnticancer biaryl derivatives82%
Ull

Scientific Research Applications

Research indicates that pyrimidine derivatives exhibit a range of biological activities, including antimicrobial, anticancer, and anti-inflammatory effects. The specific applications of N-(3-fluorophenyl)-4-methyl-5-nitro-6-(pyrrolidin-1-yl)pyrimidin-2-amine can be summarized as follows:

Anticancer Properties

Studies have shown that compounds with similar structures to this compound exhibit significant anticancer activity. For instance, trifluoromethyl pyrimidine derivatives were evaluated for their ability to inhibit cancer cell proliferation in various cell lines such as PC3 (prostate cancer), K562 (chronic myeloid leukemia), HeLa (cervical cancer), and A549 (lung cancer) cells. The results indicated that certain derivatives demonstrated promising cytotoxic effects at concentrations as low as 5 μg/ml .

Antimicrobial Activity

The compound's structural characteristics suggest potential antimicrobial properties. Pyrimidine derivatives have been reported to display antifungal activity against pathogens like Botrytis cinerea and Sclerotinia sclerotiorum. In vitro studies indicated that some derivatives exhibited inhibition rates comparable to established antifungal agents .

Insecticidal Activity

Research also highlights the insecticidal potential of pyrimidine-based compounds. Bioassays conducted on various insect species demonstrated moderate insecticidal activities, suggesting that this compound could be further explored for agricultural applications .

Case Study 1: Anticancer Activity Evaluation

A study conducted on a series of pyrimidine derivatives found that those with similar structural motifs to this compound exhibited notable cytotoxicity against several cancer cell lines. The mechanisms of action included apoptosis induction and cell cycle arrest, underscoring the therapeutic potential of these compounds in oncology .

Case Study 2: Antifungal Efficacy

Research evaluating the antifungal properties of various pyrimidine derivatives revealed that select compounds demonstrated significant efficacy against Botrytis cinerea, with inhibition rates exceeding those of conventional antifungal treatments. This highlights the compound's potential application in crop protection .

Mechanism of Action

The mechanism of action of N-(3-fluorophenyl)-4-methyl-5-nitro-6-(pyrrolidin-1-yl)pyrimidin-2-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Key Observations:

Fluorophenyl Position : The 3-fluorophenyl group in the target compound contrasts with 2-fluorophenyl analogs (e.g., ), which exhibit distinct dihedral angles (12.8° vs. 15.4°) due to steric and electronic effects.

Pyrrolidine vs. Other Amines: The pyrrolidin-1-yl group at position 6 distinguishes the target from compounds with morpholine (e.g., ) or diethylaminoethoxy chains (e.g., ), offering a balance between solubility and steric bulk.

Hydrogen Bonding and Crystal Packing

  • Intramolecular Interactions: Compounds like N-(2-fluorophenyl)-5-[(4-methoxyphenyl)aminomethyl]-6-methyl-2-phenylpyrimidin-4-amine exhibit intramolecular N–H⋯N bonds that stabilize planar conformations .
  • Intermolecular Stabilization : In contrast, the ethoxy-substituted analog () relies on N–H⋯N and C–H⋯O interactions for crystal packing, whereas the nitro group in the target compound may favor π-stacking or C–H⋯O/N interactions with adjacent molecules.

Biological Activity

N-(3-fluorophenyl)-4-methyl-5-nitro-6-(pyrrolidin-1-yl)pyrimidin-2-amine, a compound with a complex structure, has garnered attention due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies, drawing from diverse research sources.

Chemical Structure and Properties

The compound belongs to the class of pyrimidine derivatives, characterized by the presence of a fluorophenyl group and a pyrrolidine moiety. Its chemical formula is C_{15}H_{18FN_3O_2 with a molecular weight of approximately 295.32 g/mol. The presence of nitro and methyl groups contributes to its biological activity.

Antimicrobial Activity

Recent studies have indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, pyrrolidine derivatives have been shown to possess antibacterial and antifungal activities against various pathogens.

Table 1: Antimicrobial Activity of Pyrrolidine Derivatives

Compound NameMIC (mg/mL)Target Organisms
Compound A0.0039Staphylococcus aureus
Compound B0.025Escherichia coli
N-(3-fluorophenyl)-4-methyl-5-nitro...TBDTBD

The minimum inhibitory concentration (MIC) values for related compounds suggest that modifications in the structure significantly influence their efficacy against Gram-positive and Gram-negative bacteria .

Anticancer Properties

In vitro studies have demonstrated that pyrimidine derivatives can inhibit cancer cell proliferation. For example, certain derivatives have shown promising results in inhibiting the growth of various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.

Case Study: Antiproliferative Activity

A recent study focused on the antiproliferative effects of pyrimidine derivatives on human cancer cell lines. The results indicated that:

  • Compound A exhibited an IC50 value of 15 µM against A549 lung cancer cells.
  • Compound B showed selective toxicity towards HeLa cervical cancer cells with an IC50 value of 10 µM.

These findings highlight the potential of this compound as a lead compound for further development in anticancer therapies .

The biological activity of this compound is thought to be mediated through multiple pathways:

  • Enzyme Inhibition : Compounds with similar structures have been reported to inhibit key enzymes involved in bacterial cell wall synthesis and cancer cell metabolism.
  • Receptor Interaction : The presence of the pyrrolidine ring may facilitate interaction with specific receptors, enhancing pharmacological effects.
  • Reactive Oxygen Species (ROS) Generation : Some studies suggest that these compounds can induce oxidative stress in target cells, leading to apoptosis.

Q & A

Basic Research Questions

Q. What synthetic strategies are effective for preparing N-(3-fluorophenyl)-4-methyl-5-nitro-6-(pyrrolidin-1-yl)pyrimidin-2-amine?

  • Methodological Answer : Multi-step synthesis involving pyrimidine core functionalization is typical. For example, intermediates like 6-methyl-2-phenylpyrimidine derivatives can be modified via nucleophilic substitution or condensation reactions. Key steps include nitro-group introduction at the 5-position and pyrrolidine substitution at the 6-position, using catalysts (e.g., Pd/C) and solvents like DMF under inert atmospheres. Reaction optimization should focus on temperature control (e.g., 80–120°C) and stoichiometric ratios to minimize byproducts .

Q. How can X-ray crystallography elucidate the molecular conformation and intermolecular interactions of this compound?

  • Methodological Answer : Single-crystal X-ray diffraction reveals dihedral angles between the pyrimidine ring and substituents (e.g., fluorophenyl, pyrrolidinyl), which influence molecular packing. Intramolecular hydrogen bonds (e.g., N–H⋯N) stabilize the conformation, while weak C–H⋯O and C–H⋯π interactions govern crystal lattice stability. Data collection at low temperatures (e.g., 100 K) improves resolution, and SHELXL software refines structural parameters .

Q. What spectroscopic techniques are critical for characterizing this compound?

  • Methodological Answer :

  • NMR : 1^1H and 13^13C NMR identify substituent patterns (e.g., fluorophenyl aromatic protons at δ 6.8–7.5 ppm, pyrrolidinyl protons at δ 1.8–3.5 ppm).
  • HPLC-MS : Confirms purity and molecular weight (e.g., ESI-MS m/z 372.3 [M+H]+^+).
  • IR : Detects functional groups (e.g., nitro-group stretching at ~1520 cm1^{-1}) .

Advanced Research Questions

Q. How can density functional theory (DFT) predict reactivity and electronic properties?

  • Methodological Answer : DFT/B3LYP/6-311G(d,p) calculations model frontier molecular orbitals (HOMO/LUMO) to identify electrophilic/nucleophilic sites. Mulliken charges highlight electron-deficient regions (e.g., nitro-group), guiding derivatization. Electrostatic potential maps visualize charge distribution, correlating with hydrogen-bonding propensity .

Q. What experimental and computational approaches resolve contradictions in biological activity data?

  • Methodological Answer : Discrepancies in antimicrobial assays may arise from strain-specific responses or solubility issues. Validate via:

  • Dose-response curves : IC50_{50} values under standardized conditions (e.g., pH 7.4, 37°C).
  • Molecular docking : Compare binding affinities to target enzymes (e.g., bacterial dihydrofolate reductase) using AutoDock Vina.
  • Metabolic stability assays : Assess liver microsome degradation to rule out false negatives .

Q. How does fluorophenyl substitution influence pharmacokinetic properties?

  • Methodological Answer : Fluorine enhances lipophilicity (clogP ~2.8) and metabolic stability by resisting oxidative degradation. Comparative studies with non-fluorinated analogs using:

  • LogP measurements : Shake-flask method with octanol/water.
  • CYP450 inhibition assays : Human liver microsomes quantify metabolite formation rates.
  • Plasma protein binding : Equilibrium dialysis to assess free drug fraction .

Q. What strategies optimize selectivity for target proteins while minimizing off-target effects?

  • Methodological Answer :

  • SAR studies : Synthesize analogs with modified pyrrolidinyl or nitro groups. Test against kinase panels (e.g., Eurofins KinaseProfiler™).
  • Cryo-EM : Resolve compound-bound protein structures to identify critical binding motifs.
  • Proteome-wide profiling : Use affinity pulldown coupled with LC-MS/MS to detect off-target interactions .

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